

An In-depth Technical Guide to the Physical Properties of C₁₁H₂₄ Alkane Isomers

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Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethylheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of undecane (C₁₁H₂₄) and its isomers. As non-polar hydrocarbons, the various structural arrangements of undecane isomers significantly influence their physical characteristics, which in turn can affect their behavior in chemical and biological systems. Understanding these properties is crucial for researchers in fields ranging from materials science to drug development, where hydrocarbon moieties can play a significant role in molecular interactions and pharmacokinetics.

Core Physical Properties of Undecane Isomers

The physical properties of alkanes are primarily determined by the strength of the van der Waals forces between molecules. As the number of carbon atoms increases, so does the surface area and the strength of these intermolecular forces, leading to higher boiling points, melting points, and densities. However, for isomers with the same number of carbon atoms, such as the 159 isomers of undecane, the degree of branching becomes a critical factor.^[1] Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of van der Waals forces typically results in lower boiling points. The effect on melting points is more complex, as more compact and symmetrical molecules can pack more efficiently into a crystal lattice, sometimes leading to higher melting points.

Below is a table summarizing the key physical properties of n-undecane and a selection of its branched-chain isomers.

Isomer Name	IUPAC Name	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³) at 20°C	Refractive Index (at 20°C)
n-Undecane	Undecane	196	-26	0.740	1.417
2-Methyldecane	2-Methyldecane	189.3[2]	-48.9[2]	0.737[3]	1.424[4]
3-Methyldecane	3-Methyldecane	189.1[5]	-92.9[5]	0.742[5]	1.4163[5]
4-Methyldecane	4-Methyldecane	187.9[6]	-92[7]	0.739[6]	1.4155[7]
5-Methyldecane	5-Methyldecane	186.1[8]	-57.06 (estimate)[8]	0.742[8]	1.4158[8]
3-Ethylnonane	3-Ethylnonane	188[9]	-57.06 (estimate)[9]	0.7456[9]	1.4187[9]
4-Ethylnonane	4-Ethylnonane	184[10]	-57.06 (estimate)[10]	0.7448[10]	1.4182[10]
2,3,4-Trimethyloctane	2,3,4-Trimethyloctane	180[11]	-57.06 (estimate)[11]	0.7536[11]	1.4221[11]
2,3,3-Trimethyloctane	2,3,3-Trimethyloctane	Not Available	Not Available	Not Available	Not Available

Experimental Protocols for Determining Physical Properties

The accurate determination of the physical properties of C₁₁H₂₄ isomers relies on standardized experimental procedures. The following are summaries of widely accepted ASTM International (formerly American Society for Testing and Materials) methods.

Determination of Boiling Point

ASTM D5399: Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography

This method is a common technique for determining the boiling point distribution of hydrocarbon solvents.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Principle:** The sample is injected into a gas chromatography (GC) column. The components of the sample are separated based on their boiling points, with lower boiling point compounds eluting from the column first. The column temperature is increased at a reproducible rate.
- **Apparatus:** A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used.
- **Procedure:**
 - A calibration mixture of known hydrocarbons with a wide range of boiling points is run to establish a retention time versus boiling point curve.
 - The C₁₁H₂₄ isomer sample is then injected into the GC under the same conditions.
 - The retention time of the isomer is recorded.
 - The boiling point of the isomer is determined by comparing its retention time to the calibration curve.
- **Significance:** This method provides a detailed boiling point distribution and is an alternative to traditional distillation methods.[\[15\]](#) It is particularly useful for quality control and

specification testing.[\[13\]](#)[\[15\]](#)

Determination of Melting Point

A standard method for determining the melting point of petroleum products, which is applicable to alkanes, involves cooling the sample and observing the temperature at which crystals first appear.

- Principle: The sample is cooled at a controlled rate while being stirred. The temperature at which the first crystals of the hydrocarbon appear is recorded as the freezing point, which is equivalent to the melting point for a pure substance.
- Apparatus: A jacketed sample tube, a stirrer, and a temperature-measuring device are required. The apparatus is placed in a cooling bath.
- Procedure:
 - The liquid sample is placed in the sample tube.
 - The sample is cooled slowly while being continuously stirred.
 - The temperature is monitored, and the point at which the first solid crystals form is recorded as the melting point.

Determination of Density

ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method is a precise and rapid way to determine the density of liquid hydrocarbons.

- Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating sample tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the sample.
- Apparatus: A digital density meter with a U-tube oscillator and a temperature-controlled housing.

- Procedure:
 - The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.
 - The sample is injected into the clean, dry sample tube.
 - The instrument measures the oscillation period and calculates the density of the sample at the specified temperature.

Determination of Refractive Index

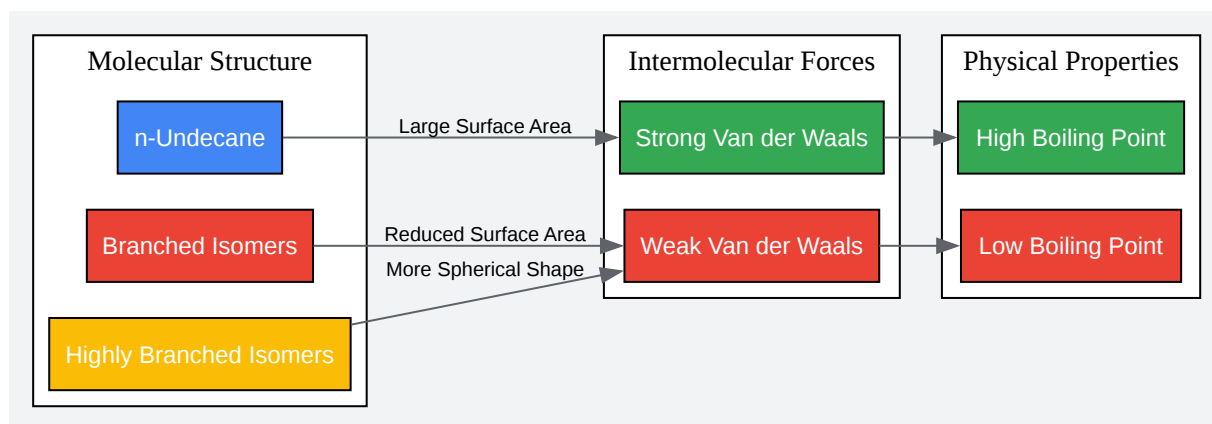
ASTM D1218: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids

This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbons.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Principle: The refractive index is measured using a refractometer, which determines the angle at which light is bent as it passes from a prism of known refractive index into the liquid sample.[\[19\]](#)
- Apparatus: A high-resolution refractometer (such as an Abbe-type) with a temperature-controlled prism.[\[1\]](#)
- Procedure:
 - The refractometer is calibrated using a liquid standard of known refractive index.
 - A few drops of the sample are placed on the prism of the refractometer.
 - The prism is closed, and the sample is allowed to come to the desired temperature.
 - The instrument's telescope or digital readout is adjusted to determine the boundary between the light and dark fields, which corresponds to the refractive index.[\[19\]](#)

Visualizing Structure-Property Relationships

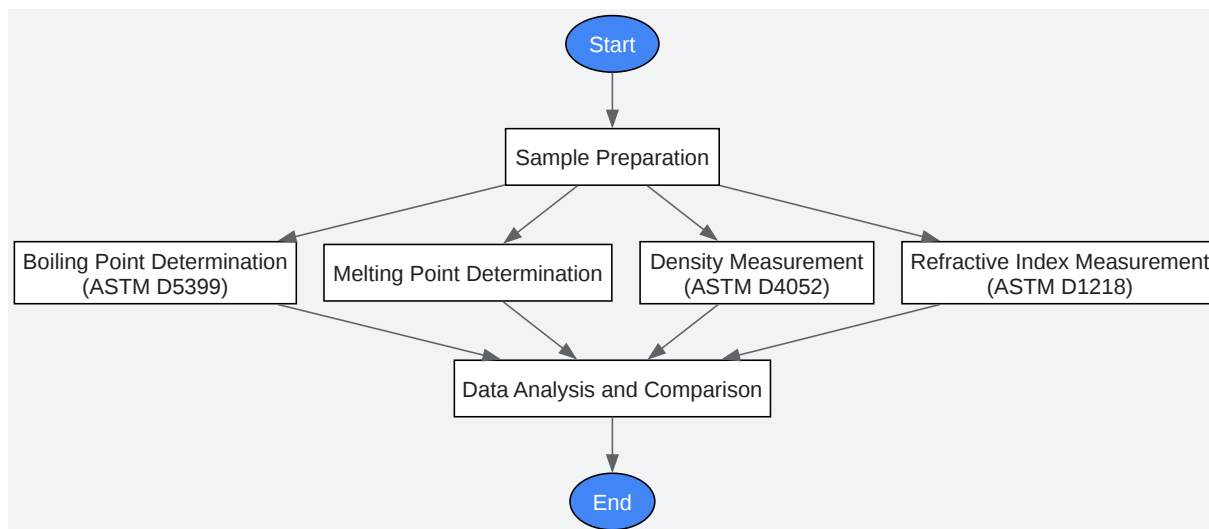
The relationship between the molecular structure of an alkane isomer and its physical properties can be visualized to aid in understanding these fundamental concepts.



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Caption: Relationship between alkane branching and boiling point.

The diagram above illustrates that as the degree of branching in C₁₁H₂₄ isomers increases, the molecules become more compact, leading to a smaller surface area for intermolecular interactions. This results in weaker van der Waals forces and consequently, a lower boiling point compared to the straight-chain isomer, n-undecane.



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Caption: General experimental workflow for physical property determination.

This workflow outlines the sequential steps involved in characterizing the physical properties of a C₁₁H₂₄ alkane isomer. It begins with sample preparation, followed by the parallel or sequential determination of boiling point, melting point, density, and refractive index using standardized methods. The process concludes with the analysis and comparison of the collected data.

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